3,4-Dihydroxydihydrofuran-2(3H)-one
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Overview
Description
3,4-Dihydroxydihydrofuran-2(3H)-one is an organic compound with a unique structure that includes a furan ring substituted with hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxydihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the oxidation of dihydrofuran derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . Another method includes the cyclization of hydroxy-substituted precursors in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxydihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid for cyclization reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, such as carboxylic acids, alcohols, and substituted furans .
Scientific Research Applications
3,4-Dihydroxydihydrofuran-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Dihydroxydihydrofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules . These interactions can lead to various biological effects, such as antimicrobial activity or antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,4-Dihydroxydihydrofuran-2(3H)-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,4-dihydroxyoxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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